molecular formula C24H28N2O5S B2555317 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1235338-13-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2555317
M. Wt: 456.56
InChI Key: SHWHUKACVAQTSE-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H28N2O5S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

  • Disposition and Metabolism of SB-649868 : This research discusses the metabolism and disposition of a compound similar to the requested chemical, known as SB-649868, which is an orexin 1 and 2 receptor antagonist developed for treating insomnia. The study highlights its principal circulating components and metabolic pathways, with an emphasis on the oxidation of the benzofuran ring and the formation of metabolites. The elimination process, involving fecal and urinary excretion, is detailed, offering insight into the pharmacokinetics of benzofuran derivatives (Renzulli et al., 2011).

Synthesis and Characterization

  • Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : This study explores the synthesis of compounds related to the requested chemical, specifically focusing on methylbenzenesulfonamide derivatives as potential HIV-1 inhibitors. The paper provides a comprehensive understanding of the synthesis process and the structural characterization of these compounds, highlighting their potential in drug development (Cheng De-ju, 2015).

  • Novel Synthesis of Naratriptan : This research outlines a new synthesis approach for Naratriptan, a compound structurally related to the requested chemical. The study details the synthesis process starting from 1-benzyl-1H-indole-5-carbaldehyde, emphasizing the role of the benzyl group in constructing the ethanesulfonamide and methylpiperidinyl side-chains (Poszávácz et al., 2006).

Potential Medical Applications

  • Pharmacological Characterization of PF-04455242 : This study investigates PF-04455242, a compound with structural similarities to the requested chemical. It is characterized as a κ-opioid receptor antagonist with potential applications in treating depression and addiction disorders. The paper provides insights into its selectivity, affinity for various receptors, and in vivo efficacy, highlighting its therapeutic potential (Grimwood et al., 2011).

  • Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption : This research examines the effects of GSK1059865, a selective orexin-1 receptor antagonist structurally related to the requested chemical, on binge eating in female rats. The study suggests a major role of orexin-1 receptor mechanisms in compulsive eating behavior, indicating the potential of such antagonists in treating eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-30-21-8-6-18(7-9-21)12-15-32(28,29)25-17-19-10-13-26(14-11-19)24(27)23-16-20-4-2-3-5-22(20)31-23/h2-9,16,19,25H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHUKACVAQTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

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